molecular formula C20H17FN6O2 B2827988 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 892469-45-3

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2827988
CAS No.: 892469-45-3
M. Wt: 392.394
InChI Key: HSYXAUXBBRVKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide is a structurally characterized compound of significant interest in pharmacological research, primarily for its role as a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A). PDE9A is a high-affinity enzyme for cyclic guanosine monophosphate (cGMP), and its inhibition leads to elevated intracellular cGMP levels, activating downstream effectors like protein kinase G (PKG) and impacting critical processes such as neuronal signaling, cardiac function, and apoptosis. This mechanism underpins its research utility in exploring pathways relevant to central nervous system disorders, including cognitive deficits and neuropsychiatric conditions. Recent studies have specifically investigated analogs of this triazolopyrimidinone core for their potential anti-proliferative effects. For instance, research published in the European Journal of Medicinal Chemistry (2023) demonstrates that closely related 3-benzyltriazolo[4,5-d]pyrimidine derivatives exhibit potent anticancer activity by inducing G2/M cell cycle arrest and apoptosis in human leukemia cell lines, highlighting the value of this chemotype in oncology research. Consequently, this compound serves as a critical research tool for dissecting cGMP-mediated signaling pathways and for the preclinical evaluation of novel therapeutic strategies for cancer and neurological diseases.

Properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c21-16-8-6-14(7-9-16)10-22-17(28)12-26-13-23-19-18(20(26)29)24-25-27(19)11-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYXAUXBBRVKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazole and pyrimidine rings. Common reagents include hydrazines, nitriles, and amidines under acidic or basic conditions.

    Functionalization: The triazolopyrimidine core is then functionalized by introducing the benzyl and fluorobenzyl groups. This can be achieved through nucleophilic substitution reactions where benzyl halides react with the triazolopyrimidine intermediate.

    Acylation: The final step involves the acylation of the functionalized triazolopyrimidine with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Fmoc-3VVD-OH is primarily utilized in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues. The cleavable nature of this linker allows for drug release in the target environment, enhancing therapeutic outcomes.

Case Study : Recent studies have demonstrated the effectiveness of ADCs synthesized with Fmoc-3VVD-OH in targeting specific cancer types, such as breast and lung cancers. These ADCs showed improved selectivity and reduced side effects compared to conventional chemotherapy .

Peptide Synthesis

The compound is also employed in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for amino acids during chain elongation. The Fmoc group allows for easy removal under mild conditions, facilitating the construction of complex peptide sequences.

ApplicationDescription
SPPS Enables sequential addition of amino acids with minimal side reactions.
Peptide Mapping Assists in identifying and sequencing peptides rich in specific amino acids.

Research in Disease Mechanisms

Fmoc-3VVD-OH has applications beyond drug development; it is also used in research investigating disease mechanisms. By synthesizing peptides that mimic disease-related proteins, researchers can study interactions and pathways involved in various diseases.

Example : In studies related to neurodegenerative diseases, peptides synthesized with Fmoc-3VVD-OH have been instrumental in elucidating the roles of specific proteins in disease progression .

Cosmetic and Nutraceutical Applications

Emerging research indicates potential applications of Fmoc-3VVD-OH in cosmetics and dietary supplements. Its ability to enhance bioactive properties makes it a candidate for formulations aimed at improving skin health and overall wellness.

Application AreaDescription
Cosmetics Used in formulations targeting skin rejuvenation and repair.
Dietary Supplements Investigated for its role in enhancing nutrient absorption and bioavailability.

Advantages

  • Targeted Delivery : Enhances specificity of drug delivery systems.
  • Versatility : Applicable in various fields including pharmaceuticals, biochemistry, and cosmetics.
  • Mild Conditions for Deprotection : Allows for efficient synthesis without compromising peptide integrity.

Limitations

  • Cost Considerations : The synthesis and purification processes can be expensive.
  • Complexity in Synthesis : Requires precise control over reaction conditions to avoid side reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with derivatives in the triazolopyrimidinone family. A key analog is N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (CAS 892469-51-1), which differs by substituting the 4-fluorobenzyl group with a 2-chlorobenzyl moiety . Below is a detailed analysis:

Structural and Electronic Differences

Property Target Compound Analog (CAS 892469-51-1)
Substituent on Acetamide 4-fluorobenzyl (electron-withdrawing, para-substitution) 2-chlorobenzyl (electron-withdrawing, ortho-substitution)
Halogen Influence Fluorine (smaller atomic radius, high electronegativity) Chlorine (larger atomic radius, moderate electronegativity)
Steric Effects Reduced steric hindrance at para position Increased steric hindrance at ortho position due to proximity to the methyl group
Lipophilicity (LogP)* Predicted lower LogP (fluorine reduces hydrophobicity) Higher LogP (chlorine increases hydrophobicity)

*Predicted values based on computational modeling (e.g., ChemAxon or Schrödinger Suite).

Pharmacological Implications

  • Target Selectivity : The 4-fluorobenzyl group may enhance binding to kinases or receptors sensitive to electron-deficient aromatic systems, while the 2-chlorobenzyl analog could favor targets tolerant to steric bulk (e.g., certain bacterial enzymes) .
  • Solubility : The fluorine substituent may marginally improve aqueous solubility, though both compounds are likely to require formulation optimization for in vivo studies.

Biological Activity

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound belonging to the triazolopyrimidine class, known for its diverse biological activities and therapeutic potential. This article reviews its biological activity, including anti-inflammatory properties, enzyme inhibition, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolopyrimidine core fused with a benzyl group and a fluorobenzyl acetamide moiety. The molecular formula is C20H18F1N5OC_{20}H_{18}F_{1}N_{5}O with a molecular weight of approximately 392.39 g/mol. Its unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC20H18F1N5O
Molecular Weight392.39 g/mol
CAS Number892469-45-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, mediators of inflammation.

Anti-inflammatory Activity

Research has shown that compounds within the triazolopyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain derivatives can inhibit COX-1 and COX-2 enzymes effectively:

  • COX-1 Inhibition : IC50 values for various derivatives range from 19.45 μM to 28.39 μM.
  • COX-2 Inhibition : IC50 values for selected compounds range from 23.8 μM to 42.1 μM, indicating promising anti-inflammatory properties compared to standard drugs like diclofenac and celecoxib .

Enzyme Inhibition

The compound's interaction with various enzymes highlights its potential in therapeutic applications. It has been evaluated for its ability to inhibit the murine double minute 2 (MDM2) protein, which plays a role in cancer progression. Preliminary findings suggest that it may induce apoptosis in cancer cells through MDM2 inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were tested for anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that certain derivatives exhibited anti-inflammatory activity comparable to indomethacin .
  • MDM2 Inhibition Study : A related triazolopyrimidine compound demonstrated complete tumor regression in murine models by inhibiting MDM2, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing or electron-donating groups significantly influences the potency against COX enzymes and other molecular targets. For example:

  • Compounds with fluorinated aromatic rings showed enhanced inhibitory effects on COX enzymes.
  • The position and type of substituents on the triazolopyrimidine core were found to correlate with increased biological activity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHydrazine hydrate, ethanol, 80°C, 12h65–7090%
Acetamide Coupling4-Fluorobenzylamine, EDCI, DMF, RT, 24h50–5595%

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:
Yield optimization requires addressing steric hindrance from the benzyl and fluorobenzyl groups:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Screening : Pd-mediated cross-coupling for triazole formation increases efficiency (e.g., Pd(OAc)₂ with Xantphos ligand) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

Data Contradiction Note : While microwave methods enhance speed, they may reduce yield due to rapid decomposition of sensitive intermediates. Parallel batch testing is recommended .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (triazole protons), δ 4.6–4.8 ppm (benzyl CH₂), and δ 7.3–7.5 ppm (fluorobenzyl aromatic protons) .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide C=O) and ~160 ppm (pyrimidinone C=O) .
  • HRMS : Exact mass confirmation (calculated for C₂₂H₁₈FN₅O₂: 411.14 m/z) .

Advanced: How are structural contradictions resolved (e.g., tautomerism in the triazole ring)?

Methodological Answer:
Tautomeric equilibria between 1H- and 3H-triazole forms complicate structural assignments:

  • X-ray Crystallography : Definitive resolution of tautomeric states (e.g., 3H-triazole dominance in solid state) .
  • Variable-Temperature NMR : Monitors proton shifts to identify dynamic equilibria in solution .
  • DFT Calculations : Predicts stability of tautomers using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. Table 2: Tautomer Stability (kcal/mol)

TautomerGas PhaseDMSO Solvation
1H-Triazole0.0 (reference)+1.2
3H-Triazole+0.80.0

Basic: What in vitro assays are used for initial biological activity screening?

Methodological Answer:

  • Kinase Inhibition : ATP-binding site competition assays (e.g., EGFR kinase IC₅₀ determination via fluorescence polarization) .
  • Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution .

Q. Table 3: Preliminary Bioactivity Data

AssayTargetResult
Kinase InhibitionEGFRIC₅₀ = 0.8 μM
AntimicrobialS. aureusMIC = 16 μg/mL

Advanced: How does fluorobenzyl substitution impact SAR?

Methodological Answer:
The 4-fluorobenzyl group enhances target binding through:

  • Hydrophobic Interactions : Increased logP (2.1 vs. 1.5 for non-fluorinated analogs) improves membrane permeability .
  • Electron-Withdrawing Effects : Fluorine stabilizes the acetamide carbonyl, reducing metabolic degradation .
    Contradiction Alert : Fluorine at meta positions (e.g., 3-F) reduces activity by 50%, highlighting positional sensitivity .

Basic: How are stability and solubility profiles determined?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) at 25°C, quantified via HPLC (reported solubility: 12 μg/mL) .
  • Stability : Forced degradation studies (acid/base/oxidative conditions) with LC-MS monitoring of decomposition products .

Advanced: What strategies address low aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Phosphorylation of the pyrimidinone oxygen increases solubility 10-fold .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm, PDI <0.1) enhances bioavailability in rodent models .

Basic: How are synthetic impurities characterized?

Methodological Answer:

  • HPLC-MS : Identifies byproducts (e.g., defluorinated analogs or unreacted intermediates) .
  • Isolation via Prep-TLC : Followed by 2D NMR (COSY, HSQC) for structural elucidation .

Advanced: How to resolve discrepancies in reported bioactivity data?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values for EGFR) arise from assay conditions:

  • ATP Concentration : Higher ATP (1 mM vs. 0.1 mM) reduces apparent inhibition .
  • Validation : Cross-lab replication using standardized protocols (e.g., Eurofins Panlabs kinase panel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.